1-(2,3-dichlorophenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
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Overview
Description
1-(2,3-dichlorophenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a pyridine ring substituted with a tetrahydropyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dichlorophenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting 2,3-dichloroaniline with piperazine under controlled conditions. The resulting intermediate is then coupled with a pyridine derivative that has been functionalized with a tetrahydropyran-4-yloxy group. The final step involves the formation of the methanone linkage through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dichlorophenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the methanone group to a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-(2,3-dichlorophenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorophenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Shares the dichlorophenyl-piperazine structure but differs in the linkage and additional functional groups.
2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Contains a similar piperazine ring but with different substituents and a triazolo-pyridine structure.
Uniqueness
The uniqueness of 1-(2,3-dichlorophenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3/c22-17-2-1-3-18(20(17)23)25-8-10-26(11-9-25)21(27)15-4-7-24-19(14-15)29-16-5-12-28-13-6-16/h1-4,7,14,16H,5-6,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTUMEWXGTWVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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